![molecular formula C19H18N2O4 B4017113 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017113.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
Research on related compounds often involves complex synthetic routes, including condensation reactions, Michael addition, or cyclizing reactions. For example, synthesis involving condensation of naphthalimide with benzoic acid chloride and subsequent reactions highlight the intricate synthetic strategies employed in crafting structurally complex molecules (Srivastava et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectral measurements (IR, UV–Visible, NMR) are pivotal in characterizing the molecular structure of compounds. Studies have shown how molecular structures are determined and supported by spectral data, further explaining molecular behaviors and interactions (Low et al., 2004).
Chemical Reactions and Properties
Chemical properties, including reactivity and the potential for forming various chemical bonds, are often explored through experimental and theoretical methods, such as Density Functional Theory (DFT) calculations. These studies provide insights into electronic structures and potential reactions (Dani et al., 2013).
Physical Properties Analysis
Physical properties such as luminescence, mechanochromic properties, and nano-aggregate formation in aqueous solutions are studied using techniques like photoelectron spectroscopy, SEM, and TEM measurements. These properties are crucial for understanding the compound's behavior under different conditions (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, solubility, and hydrogen bonding capabilities, are critical for understanding the compound's interactions and reactivity. Studies employing NMR spectroscopy and pH-potentiometry provide detailed insights into these aspects (Matczak-Jon et al., 2010).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-2-5-14(6-3-12)21-18(22)9-15(19(21)23)20-10-13-4-7-16-17(8-13)25-11-24-16/h2-8,15,20H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQYOOIEJQOJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7129770 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.